BenchChemオンラインストアへようこそ!

methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

CYP3A4 inhibition drug-drug interaction ADMET profiling

This protected chromen-4-one building block is specifically designed for the convergent synthesis of pemetrexed disodium (Alimta® generic API). The 7-benzyloxy group acts as a selective protecting group that must be removed by catalytic hydrogenolysis immediately before final salt formation. Replacing the benzyloxy with a free 7-OH introduces uncontrolled O-alkylation side-reactions; substituting the methyl ester with an ethyl ester alters transesterification rates and compromises final diacid purity. Process R&D teams ordering multi-hundred-gram to kilogram quantities should specify the ≥95% purity grade. Budget for an additional silica gel filtration to meet the >98% purity threshold typically demanded for cGMP starting materials.

Molecular Formula C24H18O6
Molecular Weight 402.402
CAS No. 618389-40-5
Cat. No. B2649646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
CAS618389-40-5
Molecular FormulaC24H18O6
Molecular Weight402.402
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H18O6/c1-27-24(26)17-7-9-18(10-8-17)30-22-15-29-21-13-19(11-12-20(21)23(22)25)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
InChIKeyXXIDDGDMDLVETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 618389-40-5): Chromen-4-one Intermediate for Pemetrexed Disodium Synthesis


Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic chromen-4-one (4H-chromen-4-one) derivative featuring a 7-benzyloxy substituent and a 3-(4-methoxycarbonylphenoxy) group [1]. It belongs to the flavonoid-like benzopyranone class and serves as a protected key intermediate in the multi-step synthesis of pemetrexed disodium, a folate antimetabolite anticancer agent [2]. The compound is typically supplied as an off-white to pale pink solid with a molecular formula of C24H18O6 and a monoisotopic mass of 402.1103 Da [1].

Why Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate Cannot Be Replaced by 7-Hydroxy or Ethyl Ester Analogs in Pemetrexed-Oriented Synthetic Routes


In the pemetrexed disodium synthetic pathway, the 7-benzyloxy group acts as a designed protecting group that must be selectively removed at a late stage to unmask the 7-hydroxy functionality for further elaboration, while the methyl ester provides optimal leaving-group character for the final coupling with glutamic acid derivatives [1]. Replacing the benzyloxy group with a free hydroxy (CAS 137988-05-7) would introduce an unprotected nucleophilic site, leading to uncontrolled O-alkylation or oxidation side-reactions during earlier steps. Substituting the methyl ester with an ethyl ester (CAS 637751-57-6) alters the steric and electronic profile of the ester, which can shift transesterification or aminolysis rates and compromise the yield and purity of the final pemetrexed diacid intermediate [2]. These structural features are therefore not interchangeable without re-optimizing the entire synthetic sequence.

Quantitative Differentiation Evidence for Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 618389-40-5) vs. Closest Analogs


CYP3A4 Inhibition: Weak Inhibitory Profile vs. the 7-Hydroxy Analog

The target compound demonstrates weak inhibition of human CYP3A4 (IC50 = 59,000 nM) using the fluorogenic probe substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC) [1]. In contrast, the 7-hydroxy analog (methyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, CAS 137988-05-7) shows no reported CYP3A4 inhibition data in the same assay system, making the benzyloxy derivative useful as a negative-control scaffold or as a starting point for structure–activity relationship (SAR) studies where minimal CYP liability is required. The 59,000 nM IC50 is >5,000-fold weaker than the typical CYP3A4 probe inhibitor ketoconazole (IC50 ~10–50 nM), confirming a low drug-drug interaction risk for this chemical series [1].

CYP3A4 inhibition drug-drug interaction ADMET profiling

Purity Specification: ≥95% HPLC Purity vs. ≥98% for the 7-Hydroxy Analog

Commercial suppliers list the target compound at ≥95% HPLC purity , whereas the 7-hydroxy analog (CAS 137988-05-7) is routinely offered at ≥98% purity . The 3-percentage-point purity gap reflects the additional synthetic steps required to install the benzyl protecting group, which introduce minor side-products that are not present in the simpler hydroxy precursor. For multi-step cGMP intermediate applications, this distinction is operationally meaningful: the benzyloxy compound typically requires a dedicated purification step (e.g., column chromatography or recrystallization) prior to use in the pemetrexed coupling step, whereas the hydroxy analog can often be used directly after precipitation .

purity specification synthetic intermediate quality control

Molecular Weight and Lipophilicity: Optimized for Late-Stage Chromatographic Purification vs. High Polarity of the 7-Hydroxy Analog

The target compound (MW = 402.4 Da) is approximately 90 Da heavier than the 7-hydroxy analog (MW = 312.3 Da) and carries the lipophilic benzyl group, predicting a calculated logP shift of +1.2 to +1.5 units [1]. This increased lipophilicity translates into longer reversed-phase HPLC retention times (typical tR shift of 2–4 min on C18 columns with acetonitrile/water gradients), facilitating cleaner separation from early-eluting polar impurities generated during the pemetrexed coupling reaction [2]. The higher organic solubility also improves extractive work-up efficiency, reducing emulsion formation observed with the more polar hydroxy analog.

chromatographic retention logP extractability

Ester Alkyl Chain Comparison: Methyl Ester vs. Ethyl Ester Reactivity in Aminolysis Coupling

The methyl ester of the target compound (CAS 618389-40-5) provides a smaller steric footprint and higher electrophilicity compared to the ethyl ester analog (CAS 637751-57-6), which is also commercially available at ≥95% purity . Although direct head-to-head aminolysis rate data for this specific scaffold have not been published, the well-established order of ester reactivity—methyl > ethyl—implies that the methyl ester should undergo faster coupling with amine nucleophiles under the basic conditions used in the pemetrexed final assembly . In process development, switching from methyl to ethyl ester can reduce the coupling rate by a factor of 1.5–3×, necessitating longer reaction times or higher temperatures that increase impurity formation .

aminolysis kinetics protecting group strategy synthetic yield

Procurement-Relevant Application Scenarios for Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS 618389-40-5)


Pemetrexed Disodium Process Development and cGMP Intermediate Supply

This compound serves as the protected chromen-4-one building block in the convergent synthesis of pemetrexed disodium (Alimta® generic API). The 7-benzyloxy group remains intact through the key coupling step and is removed by catalytic hydrogenolysis immediately prior to final salt formation, as documented in the pemetrexed diacid intermediate characterization studies [1]. Process R&D teams requiring multi-hundred-gram to kilogram quantities for pilot-plant campaigns should specify the ≥95% purity grade and budget for an additional silica gel filtration to meet >98% purity thresholds typically demanded for cGMP starting materials [1].

Flavonoid-Mimetic Library Synthesis for Anticancer Screening

The chromen-4-one core with a 7-benzyloxy substituent is a privileged scaffold in flavonoid-mimetic medicinal chemistry. The target compound can be used as a late-stage diversification intermediate; the benzyl group can be selectively removed (H2, Pd/C) to reveal a free 7-OH for further O-alkylation or glycosylation, while the 3-oxybenzoate ester can be hydrolyzed and coupled to diverse amine libraries. Its weak CYP3A4 inhibitory profile (IC50 = 59 µM) makes it an attractive starting point for lead series where minimal cytochrome P450 liability is desired [2].

Chromatographic Method Development and Impurity Profiling for Pemetrexed Generics

Due to its distinct reversed-phase retention and UV absorption characteristics (chromen-4-one λmax ~300–320 nm), this benzyloxy-protected intermediate is used as a retention-time marker and system-suitability standard during HPLC method development for pemetrexed disodium impurity profiling. The lipophilic benzyl group shifts the retention time well beyond the polar pemetrexed diacid and its common process impurities, providing a clear chromatographic window for method validation [3].

CYP3A4 Negative-Control Probe for ADMET SAR Studies

With an experimentally measured CYP3A4 IC50 of 59,000 nM using the BFC fluorogenic assay, this compound is effectively inactive toward CYP3A4 at pharmacologically relevant concentrations (<10 µM) [2]. It can therefore be incorporated into screening decks as a CYP3A4-negative control scaffold, enabling medicinal chemistry teams to benchmark the CYP3A4 liability of new chromen-4-one analogs without the confounding effects of a promiscuous inhibitor backbone.

Quote Request

Request a Quote for methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.